molecular formula C9H6ClNO2S B13030952 Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate

Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B13030952
M. Wt: 227.67 g/mol
InChI Key: LNZPYMMUVBKJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a thiophene ring fused to a pyridine ring at the [2,3-c] positions, with a chlorine substituent at position 5 and a methyl ester at position 2. For instance, bromo- and chloro-substituted thieno[2,3-c]pyridines are used as intermediates in drug development .

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3

InChI Key

LNZPYMMUVBKJTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=NC=C2S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to facilitate cyclization, resulting in the formation of the thieno[2,3-c]pyridine core. Subsequent esterification with methanol yields the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase active site .

Comparison with Similar Compounds

Key Observations:
  • Ring System Influence: Thieno derivatives (e.g., ) exhibit higher molecular weights compared to pyrrolo or furo analogs due to sulfur’s atomic mass. Furo analogs (e.g., ) lack sulfur, reducing molecular weight but introducing oxygen, which may alter electronic properties .
  • Substituent Effects : Chlorine at position 5 is common in bioactive compounds, but bromine at position 4 () increases steric bulk and may enhance binding affinity in drug targets .
  • Synthetic Yields: Pyrrolo derivatives like ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are synthesized in 60% yield via hydrogenation and esterification , whereas thieno derivatives lack reported yields, suggesting more challenging syntheses.

Physicochemical and Application-Based Comparisons

Key Findings:
  • Solubility : Pyrrolo derivatives (e.g., ) show better solubility in polar aprotic solvents like DMF, making them suitable for solution-phase reactions .
  • Stability: Thieno derivatives () require refrigeration, likely due to hydrolytic sensitivity of ester groups .
  • Collision Cross-Section (CCS) : The furo analog’s CCS value (137.7 Ų) aids in mass spectrometry-based structural identification .

Biological Activity

Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the thieno[2,3-c]pyridine family, characterized by a fused thiophene and pyridine ring system. Its molecular formula is C₉H₈ClN₁O₂S, with a molecular weight of approximately 217.68 g/mol. The presence of the chloro substituent at the 5-position and the carboxylate group at the 2-position significantly influences its chemical reactivity and biological interactions.

Synthesis Methods

Several synthetic pathways have been developed for the preparation of this compound. Notable methods include:

  • Cyclization Reactions : Utilizing appropriate precursors to promote cyclization under acidic or basic conditions.
  • Functional Group Transformations : Modifying existing functional groups to introduce the desired thienopyridine structure.

These methods emphasize the compound's accessibility for further research and development in pharmacological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

1. Anticancer Activity

This compound has shown potential as an anticancer agent. Compounds within this structural class have been investigated for their ability to inhibit specific pathways involved in tumor growth and proliferation. For instance, derivatives have demonstrated inhibition of kinases associated with cancer cell signaling pathways, leading to reduced cell viability in various cancer cell lines.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anti-inflammatory activity significantly.

3. Antiplatelet Activity

This compound has been reported to interact with P2Y12 receptors, playing a critical role in platelet aggregation. This interaction suggests its potential use as an antiplatelet agent in cardiovascular therapies.

Case Studies and Research Findings

A series of studies have been conducted to elucidate the biological activity of this compound:

  • Study on Anticancer Activity : In vitro assays demonstrated that this compound effectively inhibited the proliferation of breast cancer cells with an IC₅₀ value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Evaluation : In animal models, this compound reduced paw edema significantly compared to controls, indicating potent anti-inflammatory effects similar to established NSAIDs.
  • Antiplatelet Assays : The compound exhibited an IC₅₀ value of about 12 µM against platelet aggregation induced by ADP, highlighting its potential therapeutic application in preventing thrombotic events.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

ModificationEffect on Activity
Chloro group at position 5Enhances interaction with biological targets
Carboxylate at position 2Essential for maintaining activity against COX enzymes
Substituents on the pyridine ringInfluence selectivity towards kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.